molecular formula C8H20N4O5 B2524949 (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate CAS No. 210545-23-6

(S)-2-Acetamido-5-guanidinopentanoic acid dihydrate

Cat. No. B2524949
CAS RN: 210545-23-6
M. Wt: 252.271
InChI Key: GCUXDHOAJIMUEB-ILKKLZGPSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be found in chemical databases .

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of specific enzymes, or modulation of specific biological pathways .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures for the compound. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential applications or areas of research for the compound. This could be based on its physical properties, biological activity, or its role in chemical reactions .

properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXDHOAJIMUEB-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347724
Record name (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

210545-23-6
Record name (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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